molecular formula C13H18Cl2N2O2 B1149329 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester CAS No. 173923-92-7

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester

Cat. No.: B1149329
CAS No.: 173923-92-7
M. Wt: 305.20022
InChI Key:
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Description

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester is a chemical compound with the molecular formula C13H18Cl2N2O2 and a molecular weight of 305.2 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester typically involves the esterification of 4-Amino-2,6-dichloro-benzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

CAS No.

173923-92-7

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20022

Synonyms

4-Amino-2,6-dichloro-benzoic acid 2-(diethylamino)ethyl ester

Origin of Product

United States

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